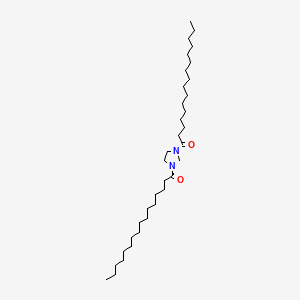
1,1'-Imidazolidine-1,3-diyldihexadecan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-Imidazolidine-1,3-diyldihexadecan-1-one is a chemical compound with the molecular formula C35H68N2O2. It is a derivative of imidazolidine, a five-membered ring containing two nitrogen atoms. This compound is known for its unique structure, which includes two hexadecanone groups attached to the imidazolidine ring .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-Imidazolidine-1,3-diyldihexadecan-1-one typically involves the condensation of aldehydes or ketones with vicinal diamines. One common method is the reaction of hexadecanone with 1,2-diaminoethane under acidic or basic conditions . The reaction is usually carried out in a solvent such as acetonitrile, and the product is purified using standard techniques like recrystallization or chromatography .
Industrial Production Methods: Industrial production of this compound may involve large-scale condensation reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are common in industrial settings to enhance the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions: 1,1’-Imidazolidine-1,3-diyldihexadecan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The imidazolidine ring can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst like iron(III) chloride.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
1,1’-Imidazolidine-1,3-diyldihexadecan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in coordination chemistry.
Medicine: Studied for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,1’-Imidazolidine-1,3-diyldihexadecan-1-one involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming stable complexes. These complexes can then participate in various biochemical pathways, influencing cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
1,3-Dimethyl-2-imidazolidinone: Another imidazolidine derivative with different substituents.
1,2-Diaminoethane: A precursor in the synthesis of imidazolidine derivatives.
Hexadecanone: A ketone used in the synthesis of 1,1’-Imidazolidine-1,3-diyldihexadecan-1-one.
Uniqueness: 1,1’-Imidazolidine-1,3-diyldihexadecan-1-one is unique due to its specific structure, which imparts distinct chemical and physical properties. Its ability to form stable complexes with metal ions and its potential biological activities make it a valuable compound in various fields of research .
Propriétés
Numéro CAS |
32634-12-1 |
|---|---|
Formule moléculaire |
C35H68N2O2 |
Poids moléculaire |
548.9 g/mol |
Nom IUPAC |
1-(3-hexadecanoylimidazolidin-1-yl)hexadecan-1-one |
InChI |
InChI=1S/C35H68N2O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(38)36-31-32-37(33-36)35(39)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-33H2,1-2H3 |
Clé InChI |
IZIWDJNEIZOHRP-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)N1CCN(C1)C(=O)CCCCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


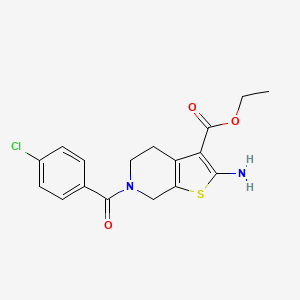
![2-{[(e)-(3,4-Dimethoxyphenyl)methylidene]amino}-2-methylpropan-1-ol](/img/structure/B14683648.png)
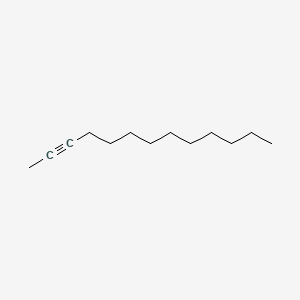
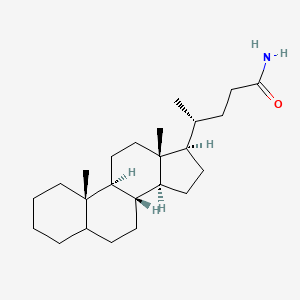
![Benzenesulfonic acid, 3,3'-[carbonylbis(imino-4,1-phenyleneazo)]bis-](/img/structure/B14683686.png)
![Bicyclo[4.1.0]hept-2-ene-7-carboxamide](/img/structure/B14683688.png)
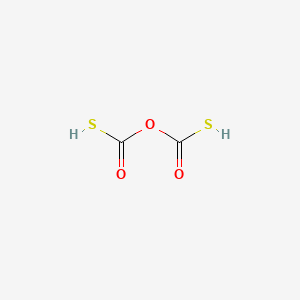
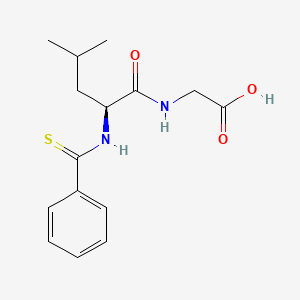
![tert-butyl N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B14683707.png)
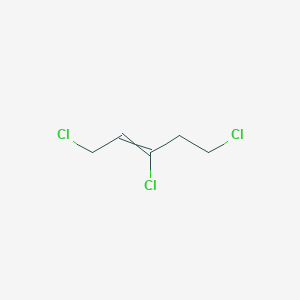
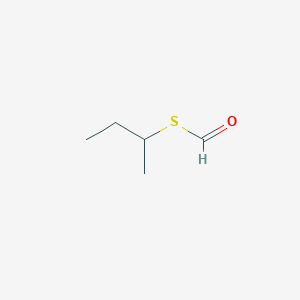
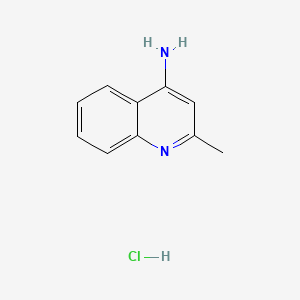
![3,9-Bis[2-(octadecylsulfanyl)propyl]-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B14683726.png)

